3-Hydroxyhexane-2,5-dione

Descripción general

Descripción

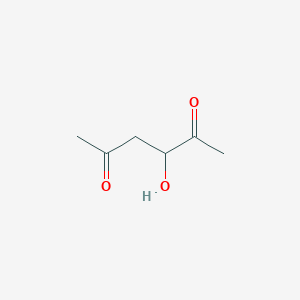

3-hydroxyhexane-2,5-dione is a diketone that is hexane-2,5-dione in which a hydrogen at position 3 has been replaced by a hydroxy group. It has a role as a plant metabolite. It is a diketone, a secondary alpha-hydroxy ketone and a beta-hydroxy ketone.

Aplicaciones Científicas De Investigación

Metabolic Role and Health Implications

1.1 Detoxification Mechanism

Research has indicated that 3-HHD may play a crucial role in detoxifying harmful metabolites such as methylglyoxal. Methylglyoxal is a reactive compound associated with cellular toxicity and age-related diseases, particularly in diabetic patients. The presence of 3-HHD in the blood of individuals with insulin deficiency suggests it may act as a protective metabolite, mitigating the harmful effects of elevated methylglyoxal levels during ketosis .

1.2 Potential Therapeutic Uses

The discovery of 3-HHD's role in human metabolism opens avenues for developing treatments for diabetes-related complications. Studies suggest that enhancing 3-HHD levels could help manage conditions like neuropathy by counteracting the toxic effects of methylglyoxal, thus providing a novel approach to diabetes management .

Chemical Synthesis Applications

2.1 Intermediate in Organic Synthesis

3-Hydroxyhexane-2,5-dione serves as an important intermediate in the synthesis of various chemical compounds. It can be derived from biomass through the hydrogenation and hydrolytic ring-opening of 5-hydroxymethylfurfural (HMF). This method has been explored extensively due to the compound's versatility in producing valuable derivatives such as pyrroles and cyclopentanone derivatives .

Table 1: Synthesis Methods for this compound

| Method | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of HMF | Heterogeneous catalysts | Up to 65% | High selectivity under acidic conditions |

| Hydrolysis of HMF | Ionic liquid-assisted systems | High yield reported | Efficient multi-phase systems |

Case Studies and Research Findings

3.1 Synthesis Optimization

A study highlighted the optimization of synthesizing 3-HHD from HMF using ionic liquid-assisted multi-phase systems, achieving high yields and selectivity. This approach demonstrates the potential for scaling up production while maintaining efficiency .

3.2 Biological Studies

Recent investigations into the metabolic pathways involving 3-HHD have provided insights into its function within living organisms. The Danish research team’s findings suggest that this compound may facilitate a detoxification system that operates alongside traditional metabolic pathways, potentially influencing future research on metabolic disorders .

Propiedades

IUPAC Name |

3-hydroxyhexane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)3-6(9)5(2)8/h6,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGSILCFPNVDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496422 | |

| Record name | 3-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-85-1 | |

| Record name | 3-Hydroxyhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.